1-Cloro-1,1,3,3,3-pentafluoropropano

Descripción general

Descripción

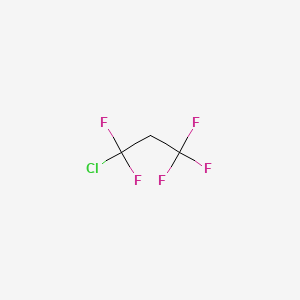

1-Chloro-1,1,3,3,3-pentafluoropropane is a compound with the formula C3H2ClF5. Its molecular weight is 168.493 . It is used in various applications due to its unique properties .

Synthesis Analysis

The synthesis of 1-Chloro-1,1,3,3,3-pentafluoropropane involves the fluorination of 1,1,1,3,3-pentachloropropane (HCC-240fa) with HF in a vapor phase in the presence of a vapor phase catalyst .Molecular Structure Analysis

The molecular structure of 1-Chloro-1,1,3,3,3-pentafluoropropane consists of three carbon atoms, two hydrogen atoms, one chlorine atom, and five fluorine atoms .Physical and Chemical Properties Analysis

1-Chloro-1,1,3,3,3-pentafluoropropane has a density of 1.4±0.1 g/cm3, a boiling point of 25.1±8.0 °C at 760 mmHg, and a vapor pressure of 758.2±0.1 mmHg at 25°C. The enthalpy of vaporization is 26.0±3.0 kJ/mol, and the flash point is -34.7±11.9 °C .Aplicaciones Científicas De Investigación

Disolvente

HCFO-1233zd se utiliza como disolvente en reacciones químicas y procesamiento de materiales debido a su capacidad de disolver varias sustancias sin reaccionar con ellas.

Para obtener más detalles sobre cada aplicación, incluido el desarrollo de nuevas tecnologías y catalizadores no cromáticos de alta actividad relacionados con HCFO-1233zd, puede consultar el artículo de Fine Chemicals . Además, el NIST proporciona datos de propiedades termodinámicas críticamente evaluados para este compuesto que podrían ser útiles para fines de investigación .

Propiedades

IUPAC Name |

1-chloro-1,1,3,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF5/c4-2(5,6)1-3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJWABOOFANACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060039 | |

| Record name | 1-Chloro-1,1,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-92-4 | |

| Record name | 1-Chloro-1,1,3,3,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 235 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-chloro-1,1,3,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-1,1,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 1-chloro-1,1,3,3,3-pentafluoropropane?

A1: 1-chloro-1,1,3,3,3-pentafluoropropane is primarily recognized as a valuable intermediate in the production of 1,1,1,3,3-pentafluoropropane (HFC-245fa). HFC-245fa finds applications as a solvent, blowing agent, coolant, cleaner, aerosol propellant, heat transfer medium, gas dielectric, and component in fire extinguishing compositions and power cycle working fluids. Its non-toxic nature and zero ozone depletion potential (ODP) make it an environmentally favorable alternative in these applications.

Q2: How is 1-chloro-1,1,3,3,3-pentafluoropropane synthesized?

A2: Several methods exist for the synthesis of 1-chloro-1,1,3,3,3-pentafluoropropane. One prominent approach involves the photochlorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa) in the presence of chlorine gas under ultraviolet light. This process requires careful control of reaction conditions, such as the ratio of chlorine to HFC-245fa and the presence of inert gas, to optimize the yield of the desired product and minimize the formation of over-chlorinated byproducts. Another method utilizes the reaction of 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride in the liquid phase, catalyzed by derivatives of metals from groups IIIa, IVa, IVb, Va, Vb, and VIb of the periodic table. This reaction proceeds at elevated temperatures and pressures and allows for the simultaneous production of 1-chloro-1,1,3,3,3-pentafluoropropane and 1,1,1,3,3,3-hexafluoropropane.

Q3: Can you elaborate on the significance of the azeotropic and pseudo-azeotropic mixtures of 1-chloro-1,1,3,3,3-pentafluoropropane and HFC-245fa?

A3: The formation of azeotropic and pseudo-azeotropic mixtures of 1-chloro-1,1,3,3,3-pentafluoropropane (HCFC-235fa) and HFC-245fa presents both challenges and opportunities in their production and separation. These mixtures, characterized by a constant boiling point and fixed composition, necessitate specialized separation techniques beyond simple distillation. Understanding the properties and behavior of these mixtures is crucial for developing efficient and cost-effective separation processes for obtaining pure HFC-245fa and HCFC-235fa.

Q4: Are there environmental concerns associated with 1-chloro-1,1,3,3,3-pentafluoropropane?

A4: While the provided abstracts do not explicitly address the environmental impact of 1-chloro-1,1,3,3,3-pentafluoropropane, it's important to note that chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), in general, have been linked to ozone layer depletion. Further research is crucial to assess the specific environmental impact of 1-chloro-1,1,3,3,3-pentafluoropropane and explore strategies for its sustainable production, use, and disposal.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dichloro-2-methylthiazolo[5,4-d]pyrimidine](/img/structure/B1596346.png)

![Methyl 2-[(phenylsulfonyl)amino]benzoate](/img/structure/B1596348.png)

![2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1596352.png)

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1596358.png)